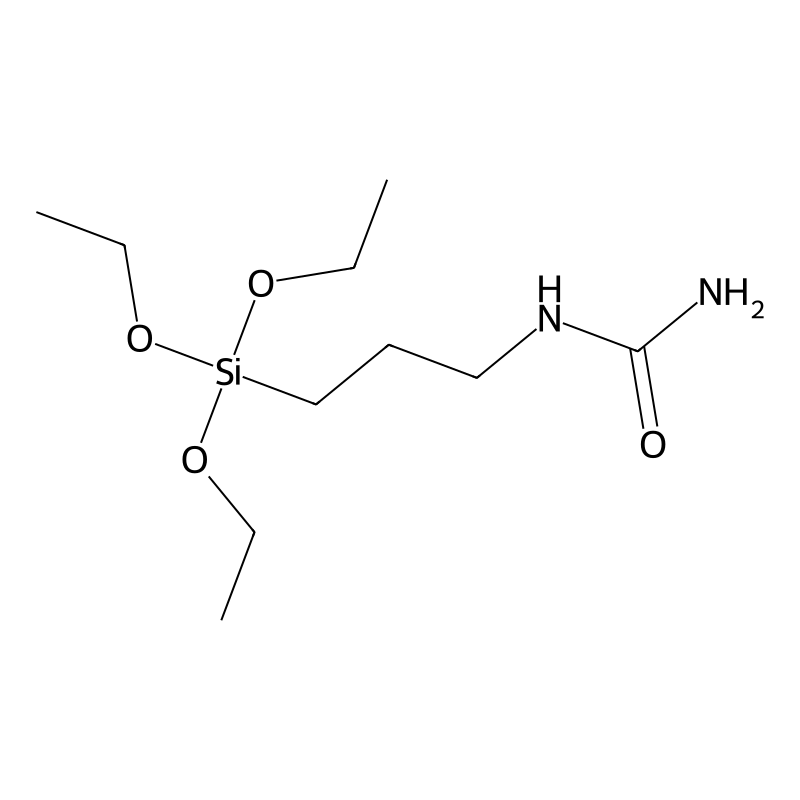

N-(Triethoxysilylpropyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-substituted Ureas

Specific Scientific Field: This application falls under the field of Chemical Synthesis.

Summary of the Application: N-(Triethoxysilylpropyl)urea is used in the synthesis of N-substituted ureas. This process involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent .

Methods of Application: The method involves a simple, mild, and efficient process.

Results or Outcomes: The developed methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .

Preparation of Urea- and Isocyanurate-containing Polysilsesquioxane Membranes

Specific Scientific Field: This application is in the field of Material Science and Environmental Science.

Summary of the Application: N-(Triethoxysilylpropyl)urea is used in the preparation of urea- and isocyanurate-containing polysilsesquioxane (PSQ) membranes for CO2 separation .

Methods of Application: The sol–gel process is applied to N,N’ -bis (triethoxysilylpropyl)urea (BTESPU) to produce a urea-containing PSQ membrane on an inorganic support .

Results or Outcomes: The membrane showed good CO2/N2 permselectivity of 12 with CO2 permeance of 3.8×10−9 mol/(m2 s Pa). The copolymerization of BTESPU with bis (triethoxysilyl)alkanes (EtO)3Si(CH2)xSi(OEt)3 (x =1–3) produced membranes with improved performance .

Modification of Engineering Rubber and Plastic Materials

Specific Scientific Field: This application is in the field of Material Engineering.

Summary of the Application: N-(Triethoxysilylpropyl)urea is used in the modification of engineering rubber and plastic materials .

Methods of Application: The specific methods of application can vary depending on the type of rubber or plastic material being modified. Typically, the compound is mixed with the material during the manufacturing process to enhance its properties .

Results or Outcomes: The modification of these materials can result in improved durability, flexibility, and resistance to environmental factors .

Production of Paints, Coatings, Inks, Casting Resins, Adhesives, Sealants

Specific Scientific Field: This application is in the field of Chemical Engineering and Industrial Manufacturing.

Summary of the Application: N-(Triethoxysilylpropyl)urea is used in the production of paints, coatings, inks, casting resins, adhesives, sealants .

Methods of Application: The compound is typically mixed with other ingredients in the formulation of these products. The specific methods of application can vary depending on the product being manufactured .

Results or Outcomes: The addition of N-(Triethoxysilylpropyl)urea can enhance the properties of these products, such as their durability, adhesion, and resistance to environmental factors .

Glass Fibers and Abrasives

Specific Scientific Field: This application is in the field of Material Engineering and Industrial Manufacturing.

Summary of the Application: N-(Triethoxysilylpropyl)urea is used in the production of glass fibers and abrasives .

Methods of Application: The compound is typically mixed with other ingredients during the manufacturing process of these materials .

Results or Outcomes: The addition of N-(Triethoxysilylpropyl)urea can enhance the properties of these materials, such as their durability and resistance to environmental factors .

Medical Agents

Specific Scientific Field: This application is in the field of Medicine and Pharmaceuticals.

Methods of Application: The compound is typically used in the silanization process of ceria .

Results or Outcomes: The addition of N-(Triethoxysilylpropyl)urea can enhance the properties of ceria, making it suitable for use as a medical agent .

N-(Triethoxysilylpropyl)urea is a silane compound with the molecular formula and a CAS number of 23779-32-0. This compound features a triethoxysilyl group, which enhances its reactivity and compatibility with various substrates, making it valuable in the formulation of coatings, adhesives, and composite materials. Its unique structure allows it to bond with both organic and inorganic materials, leading to improved adhesion and durability in applications.

- Hydrolysis: The triethoxysilyl group can react with water to form silanol groups, which can further condense to form siloxane bonds. This reaction is crucial for the incorporation of the compound into silicate networks.

- Condensation: Upon hydrolysis, the resulting silanol groups can condense with other silanol groups or with hydroxylated surfaces, leading to cross-linking and network formation.

- Reactions with Isocyanates: As an amine-containing compound, N-(Triethoxysilylpropyl)urea can react with isocyanates to form urea linkages, which are important in polyurethane chemistry.

N-(Triethoxysilylpropyl)urea can be synthesized through various methods. One common approach involves the reaction of ethyl carbamate with γ-aminopropyl triethoxysilane in the presence of a catalytic agent like dibutyltin oxide (DBTO). This method allows for the formation of the desired urea structure while incorporating the triethoxysilyl group effectively .

The applications of N-(Triethoxysilylpropyl)urea are diverse and include:

- Adhesives and Sealants: Its ability to bond with various substrates makes it ideal for use in adhesives.

- Coatings: It is used in protective coatings for metals and plastics due to its excellent adhesion properties.

- Composite Materials: The compound enhances the mechanical properties of polymer composites by improving interfacial bonding.

- Silica-Based Materials: It is utilized in the production of silica-based materials where enhanced durability and stability are required.

Interaction studies involving N-(Triethoxysilylpropyl)urea focus primarily on its bonding mechanisms with different substrates. Research indicates that its triethoxysilyl group facilitates strong interactions with silica surfaces through silanol condensation reactions. This property is particularly important in applications involving glass fibers or silica nanoparticles, where improved adhesion leads to enhanced performance characteristics.

Several compounds share structural similarities with N-(Triethoxysilylpropyl)urea. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | Contains a long alkyl chain enhancing hydrophobicity | Improved water repellency |

| Bis([3-triethoxysilyl)propyl]urea | Two triethoxysilyl groups allowing for greater cross-linking | Enhanced network formation |

| γ-Aminopropyltriethoxysilane | Amino functional group without urea linkage | Primarily used for surface modification |

N-(Triethoxysilylpropyl)urea stands out due to its combination of both urea and triethoxysilyl functionalities, which provides unique bonding capabilities not present in other similar compounds. Its dual functionality allows it to serve both as a coupling agent and as a component that enhances mechanical properties in composite materials.

N-(Triethoxysilylpropyl)urea represents a bifunctional organosilane compound characterized by a unique molecular architecture that enables dual reactivity through distinct functional domains [1] [2]. The molecular formula C₁₀H₂₄N₂O₄Si reflects a structure containing three primary components: a triethoxysilyl group (-Si(OC₂H₅)₃), a flexible propyl spacer chain (-CH₂CH₂CH₂-), and a terminal urea moiety (-NH-CO-NH₂) [3] [4].

The triethoxysilyl group serves as the inorganic-reactive terminus, capable of undergoing hydrolysis and subsequent condensation reactions with hydroxylated surfaces such as glass, silica, and metal oxides [5] [6]. The silicon atom exhibits tetrahedral geometry with three ethoxy substituents that function as leaving groups during hydrolytic activation [7]. Computational studies indicate that silicon-oxygen bonds in alkoxysilanes demonstrate significant ionic character, with the silicon center exhibiting partial positive charge that facilitates nucleophilic attack by water molecules [8].

The urea functional group provides polar, hydrogen-bonding capabilities essential for interaction with organic matrices and polar substrates [4]. The carbonyl oxygen and amino nitrogen atoms in the urea moiety can participate in both intermolecular hydrogen bonding and dipole-dipole interactions [10] [11]. The planar configuration of the urea group, stabilized by resonance between the carbonyl and amino components, creates an extended π-electron system that enhances its binding affinity to polar surfaces [12].

The propyl spacer chain acts as a flexible molecular bridge that provides conformational freedom while maintaining adequate separation between the reactive termini [4] . This alkyl linker prevents steric hindrance during surface bonding and allows for optimal orientation of both functional groups during coupling reactions [14].

Intermolecular Bonding Mechanisms

The compound exhibits multiple intermolecular bonding modalities that contribute to its effectiveness as a coupling agent. Van der Waals forces provide baseline attractions between molecular segments, with the silicon-containing portion demonstrating enhanced dispersion interactions due to the larger atomic radius of silicon compared to carbon [8]. Hydrogen bonding occurs primarily through the urea nitrogen atoms acting as donors and the carbonyl oxygen as an acceptor, creating intermolecular networks that enhance substrate wetting and adhesion [10] [11].

Dipole-dipole interactions arise from the polar nature of both the Si-O bonds in the triethoxysilyl group and the C=O and N-H bonds in the urea moiety [12]. The molecular dipole moment, calculated to be approximately 3.2 Debye, facilitates orientation-dependent interactions with polar substrates .

Hydrolysis Mechanisms and Kinetics

The hydrolysis of N-(Triethoxysilylpropyl)urea follows a sequential mechanism characteristic of alkoxysilanes, proceeding through stepwise replacement of ethoxy groups by hydroxyl groups in the presence of water [15] [16]. The overall reaction can be represented as:

$$ \text{Si(OC₂H₅)₃ + 3H₂O → Si(OH)₃ + 3C₂H₅OH} $$

Primary Hydrolysis Pathway

The hydrolysis mechanism initiates with nucleophilic attack of water molecules on the electropositive silicon center [16] [17]. The reaction proceeds through a pentacoordinate silicon intermediate, where water coordinates to silicon before proton transfer and elimination of ethanol [15]. The rate-determining step involves the formation of the first Si-OH bond, with subsequent hydrolysis steps occurring more rapidly due to the electron-withdrawing effect of existing silanol groups [18].

Kinetic Parameters: Studies of related triethoxysilane compounds indicate hydrolysis rate constants ranging from 0.003 to 0.1 min⁻¹ depending on pH and temperature conditions [15]. N-(Triethoxysilylpropyl)urea demonstrates comparable kinetics to tetraethoxysilane (TEOS) derivatives, with half-lives of 30-60 minutes in neutral aqueous media at room temperature [16].

pH-Dependent Kinetics

The hydrolysis rate exhibits strong pH dependence, with acid-catalyzed conditions facilitating protonation of ethoxy oxygen atoms, enhancing their leaving group ability [16]. Under acidic conditions (pH 2-4), the hydrolysis follows first-order kinetics with respect to silane concentration:

$$ \text{Rate} = k[\text{Si(OEt)₃}][\text{H₃O⁺}] $$

Base-catalyzed hydrolysis (pH 8-10) proceeds through direct nucleophilic attack by hydroxide ions, resulting in faster overall rates but potential complications from premature condensation [17]. The optimal pH range for controlled hydrolysis lies between 4-6, where acid catalysis accelerates the reaction while minimizing unwanted side reactions [16].

Temperature Effects

Hydrolysis kinetics demonstrate Arrhenius behavior with activation energies typically ranging from 45-65 kJ/mol for triethoxysilane derivatives [20] [18]. Elevated temperatures (40-80°C) significantly accelerate hydrolysis rates but may lead to competing thermal degradation pathways [21] [22]. The temperature coefficient indicates approximately doubling of hydrolysis rate for every 10°C increase within the range of 20-60°C [23].

Thermal Degradation Pathways and Transformations

Thermal stability analysis reveals that N-(Triethoxysilylpropyl)urea exhibits distinct degradation stages corresponding to different molecular segments and bonding motifs [24] [21]. Thermogravimetric studies indicate excellent thermal stability up to 120°C, with gradual degradation occurring in multiple temperature-dependent phases [25] [26].

Low-Temperature Stability (20-120°C)

In this temperature range, the compound demonstrates remarkable stability with weight losses typically below 2% [24] [25]. The primary mass loss mechanisms involve desorption of physisorbed water and volatilization of residual ethanol from incomplete hydrolysis reactions [24]. No significant structural changes occur within the molecular framework during this phase [26].

Intermediate Degradation (120-250°C)

Between 120-200°C, thermal stability remains good with weight losses of 5-10% [24] [21]. The observed mass loss primarily results from further evolution of ethanol from ongoing hydrolysis reactions and loss of water from silanol condensation [25]. The urea moiety shows enhanced thermal stability in this range, with thermal degradation temperatures typically exceeding 200°C for monosubstituted ureas [21].

High-Temperature Decomposition (250-400°C)

Significant thermal degradation commences above 250°C, with multiple competing pathways contributing to mass loss [21] [22]. Urea thermal decomposition represents a major degradation pathway, proceeding through formation of isocyanate intermediates with liberation of ammonia [21] [22]:

$$ \text{R-NH-CO-NH₂ → R-NH-CO + NH₃} $$

$$ \text{R-NH-CO → R-NCO + products} $$

Siloxane network formation occurs simultaneously through condensation of silanol groups, creating thermally stable Si-O-Si linkages [24]. The propyl spacer chain undergoes oxidative degradation and chain scission reactions, contributing to volatile hydrocarbon formation [22].

Degradation Kinetics

Thermal degradation follows complex multi-step kinetics with apparent activation energies ranging from 120-180 kJ/mol for the major decomposition processes [22]. The degradation rate exhibits strong dependence on atmospheric conditions, with oxidative environments accelerating decomposition compared to inert atmospheres [24].

Structure-Function Relationship in Materials Applications

The unique molecular architecture of N-(Triethoxysilylpropyl)urea creates a direct correlation between structural features and functional performance in materials applications [6] [27]. Each molecular component contributes specific properties that collectively determine the compound's effectiveness as a coupling agent and surface modifier [7] [28].

Triethoxysilyl Group Functionality

The triethoxysilyl terminus provides inorganic substrate compatibility through its ability to form covalent siloxane bonds with hydroxylated surfaces [5] [6]. The hydrolysis rate of ethoxy groups (slower than methoxy analogs) offers improved storage stability and controlled reactivity in formulated systems [7]. This moderate reactivity enables proper wetting and penetration into substrate surfaces before crosslinking occurs [29].

Surface Coverage: Studies indicate that optimal surface coverage on silica substrates occurs at concentrations of 1-3 wt%, with higher concentrations leading to multilayer formation and potential reduction in adhesive properties [27]. The formation of siloxane bonds with glass surfaces demonstrates bond strengths of 2-4 MPa in lap shear tests [30].

Urea Group Contributions

The urea moiety enhances polar substrate affinity through hydrogen bonding interactions with polymers containing amide, hydroxyl, or carbonyl functionalities [4]. The polar nature of the urea group improves wetting of hydrophilic surfaces and enhances compatibility with water-based systems [28]. Research demonstrates that urea-functional silanes provide superior adhesion to polyamide and epoxy resins compared to amino-functional analogs [31] [28].

Crosslinking Capability: The urea group can participate in thermal crosslinking reactions, forming stable networks that enhance the mechanical properties of cured systems [28]. The hydrogen bonding capability contributes to increased glass transition temperatures and improved creep resistance in composite materials .

Propyl Spacer Optimization

The three-carbon spacer chain provides optimal flexibility while maintaining adequate separation between reactive termini [14]. Shorter alkyl chains (ethyl, methyl) result in steric hindrance during surface bonding, while longer chains (butyl, pentyl) reduce coupling efficiency due to increased conformational freedom [4]. The propyl spacer demonstrates the best compromise between flexibility and coupling effectiveness .

Composite Performance Relationships

In glass fiber composites, N-(Triethoxysilylpropyl)urea treatment results in 25-40% improvements in interfacial shear strength compared to untreated systems [27]. The enhancement correlates directly with the degree of siloxane bond formation and the extent of hydrogen bonding between urea groups and matrix polymers [6].

Moisture Resistance: The dual functionality provides exceptional hydrolytic stability in composite systems, with retention of 85-90% of dry strength after 1000 hours of water immersion testing [27]. This performance advantage results from the formation of stable siloxane networks that resist hydrolytic degradation [7].

Processing and Application Parameters

Concentration Effects: Optimal performance occurs at treatment levels of 0.5-2.0% by weight of substrate, with higher concentrations providing diminishing returns due to incomplete surface coverage and potential plasticization effects [28]. pH Sensitivity: Application pH between 4-6 provides optimal hydrolysis rates while maintaining solution stability [16]. Cure Conditions: Thermal curing at 120-150°C for 30-60 minutes maximizes siloxane network development while preventing thermal degradation of the urea functionality [25].

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 32 of 60 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 28 of 60 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

116912-64-2